An In-depth Technical Guide to the Basic Properties of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol
An In-depth Technical Guide to the Basic Properties of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol
Introduction
(s)-3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereocenter, a primary alcohol, a primary amine, and a functionalized aromatic ring, makes it a versatile precursor for the synthesis of complex molecular architectures. The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.[1][2] This guide provides a comprehensive overview of the fundamental properties of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Table 1: Physicochemical Data of 3-Amino-3-(4-bromophenyl)propan-1-ol and Analogs
| Property | Value | Compound | Source |
| Molecular Formula | C₉H₁₂BrNO | (s)-3-Amino-3-(4-bromophenyl)propan-1-ol | N/A |
| Molecular Weight | 230.10 g/mol | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [3] |
| Appearance | White to yellow solid (predicted) | (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol | [4] |
| Melting Point | 95-98 °C | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [5] |
| Boiling Point | 348.6 ± 27.0 °C (Predicted) | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [3] |
| pKa | 14.87 ± 0.10 (Predicted, for the hydroxyl proton) | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [3] |
| Solubility | Soluble in alcohol and ether | Racemic 3-Amino-3-(4-bromophenyl)propan-1-ol | [5] |
Note: Experimental data for the pure (s)-enantiomer is limited. Data presented is for the racemic mixture or closely related analogs where specified.
Synthesis and Purification
The asymmetric synthesis of chiral β-amino alcohols is a well-established field in organic chemistry.[6][7][8][9] A common and effective method for the preparation of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol is the asymmetric reduction of the corresponding prochiral β-amino ketone, 3-amino-1-(4-bromophenyl)propan-1-one. This can be achieved with high enantioselectivity using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst.
Proposed Asymmetric Synthesis Workflow
Caption: Proposed workflow for the asymmetric synthesis of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-one (Mannich Reaction)
-
To a stirred solution of 4-bromoacetophenone (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired β-amino ketone.
Part 2: Asymmetric Reduction to (s)-3-Amino-3-(4-bromophenyl)propan-1-ol
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS catalyst) (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 1.2 eq) dropwise.
-
Stir the mixture at 0°C for 15 minutes.
-
In a separate flask, dissolve 3-amino-1-(4-bromophenyl)propan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Concentrate the mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the enantiomerically enriched (s)-3-Amino-3-(4-bromophenyl)propan-1-ol.
Analytical Characterization
The identity and purity of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
Caption: Analytical workflow for the characterization of (s)-3-Amino-3-(4-bromophenyl)propan-1-ol.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the methine proton at the chiral center, and the methylene protons of the propanol backbone.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon framework.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product is a critical parameter. This is determined by chiral HPLC, using a suitable chiral stationary phase (e.g., polysaccharide-based columns).[10] The method should be validated to ensure accurate quantification of the (s)- and (r)-enantiomers.
Applications in Research and Development
(s)-3-Amino-3-(4-bromophenyl)propan-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility is particularly noted in the development of therapeutics for neurological disorders, where the specific stereochemistry and the presence of the bromophenyl moiety can be leveraged to achieve desired biological activity and metabolic profiles.[2][11] The amino alcohol functionality is a common pharmacophore in many biologically active molecules. Furthermore, the bromine atom can be readily converted to other functional groups via palladium-catalyzed cross-coupling reactions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.[1]
Safety and Handling
(s)-3-Amino-3-(4-bromophenyl)propan-1-ol should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[12] In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for detailed information. Store the compound in a tightly sealed container in a cool, dry place.[12]
References
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